2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran
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Overview
Description
2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran is an organic compound known for its unique chemical structure and properties. It is widely used in various fields of scientific research and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran typically involves the reaction of anisole with phosphorus pentasulfide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from toluene or xylene . The process requires careful handling due to the evolution of hydrogen sulfide gas, which necessitates the use of a fume hood .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Safety measures are strictly implemented to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions typically yield the corresponding alcohols or thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include thiocarbonyl compounds, sulfoxides, sulfones, and substituted derivatives. These products are often characterized using spectroscopic techniques such as NMR and IR spectroscopy .
Scientific Research Applications
2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran involves the dissociation of its central phosphorus-sulfur ring to form reactive dithiophosphine ylides. These intermediates facilitate the conversion of carbonyl groups to thiocarbonyl groups by attacking the carbonyl carbon and replacing the oxygen atom with sulfur . The compound’s reactivity is influenced by the electron density of the carbonyl group, with more electron-rich carbonyls reacting faster .
Comparison with Similar Compounds
Similar Compounds
Lawesson’s Reagent: 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide is a closely related compound used for similar thionation reactions.
Phosphorus Pentasulfide: Another thiation agent used in organic synthesis.
Uniqueness
2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran is unique due to its specific reactivity and the ability to form stable thiocarbonyl compounds. Its structure allows for selective reactions, making it a valuable reagent in synthetic chemistry .
Properties
CAS No. |
844679-34-1 |
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Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2,4-bis(4-methoxyphenyl)-3,5-dimethyloxolane |
InChI |
InChI=1S/C20H24O3/c1-13-19(15-5-9-17(21-3)10-6-15)14(2)23-20(13)16-7-11-18(22-4)12-8-16/h5-14,19-20H,1-4H3 |
InChI Key |
MDWDSTVGZXXUID-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(OC1C2=CC=C(C=C2)OC)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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